Cas no 1692344-51-6 (1-methyl-5-{4H,5H,6H,7H-1,2,3,4tetrazolo1,5-apyrimidin-7-yl}-1H-pyrazole)

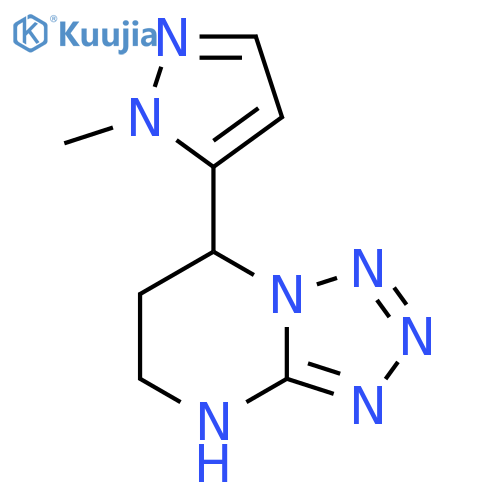

1692344-51-6 structure

商品名:1-methyl-5-{4H,5H,6H,7H-1,2,3,4tetrazolo1,5-apyrimidin-7-yl}-1H-pyrazole

1-methyl-5-{4H,5H,6H,7H-1,2,3,4tetrazolo1,5-apyrimidin-7-yl}-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-methyl-5-{4H,5H,6H,7H-1,2,3,4tetrazolo1,5-apyrimidin-7-yl}-1H-pyrazole

- EN300-1119078

- 1-methyl-5-{4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole

- 1692344-51-6

-

- インチ: 1S/C8H11N7/c1-14-6(3-5-10-14)7-2-4-9-8-11-12-13-15(7)8/h3,5,7H,2,4H2,1H3,(H,9,11,13)

- InChIKey: VVCUCORWQRQVIU-UHFFFAOYSA-N

- ほほえんだ: N12C(=NN=N1)NCCC2C1=CC=NN1C

計算された属性

- せいみつぶんしりょう: 205.10759338g/mol

- どういたいしつりょう: 205.10759338g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0

1-methyl-5-{4H,5H,6H,7H-1,2,3,4tetrazolo1,5-apyrimidin-7-yl}-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1119078-0.25g |

1-methyl-5-{4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |

1692344-51-6 | 95% | 0.25g |

$1038.0 | 2023-10-27 | |

| Enamine | EN300-1119078-0.1g |

1-methyl-5-{4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |

1692344-51-6 | 95% | 0.1g |

$993.0 | 2023-10-27 | |

| Enamine | EN300-1119078-2.5g |

1-methyl-5-{4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |

1692344-51-6 | 95% | 2.5g |

$2211.0 | 2023-10-27 | |

| Enamine | EN300-1119078-0.05g |

1-methyl-5-{4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |

1692344-51-6 | 95% | 0.05g |

$948.0 | 2023-10-27 | |

| Enamine | EN300-1119078-5.0g |

1-methyl-5-{4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |

1692344-51-6 | 5g |

$4764.0 | 2023-05-23 | ||

| Enamine | EN300-1119078-5g |

1-methyl-5-{4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |

1692344-51-6 | 95% | 5g |

$3273.0 | 2023-10-27 | |

| Enamine | EN300-1119078-1.0g |

1-methyl-5-{4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |

1692344-51-6 | 1g |

$1643.0 | 2023-05-23 | ||

| Enamine | EN300-1119078-0.5g |

1-methyl-5-{4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |

1692344-51-6 | 95% | 0.5g |

$1084.0 | 2023-10-27 | |

| Enamine | EN300-1119078-1g |

1-methyl-5-{4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |

1692344-51-6 | 95% | 1g |

$1129.0 | 2023-10-27 | |

| Enamine | EN300-1119078-10g |

1-methyl-5-{4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |

1692344-51-6 | 95% | 10g |

$4852.0 | 2023-10-27 |

1-methyl-5-{4H,5H,6H,7H-1,2,3,4tetrazolo1,5-apyrimidin-7-yl}-1H-pyrazole 関連文献

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

3. Back matter

-

4. Book reviews

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

1692344-51-6 (1-methyl-5-{4H,5H,6H,7H-1,2,3,4tetrazolo1,5-apyrimidin-7-yl}-1H-pyrazole) 関連製品

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量